Cas no 2172309-97-4 (2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentyl}acetic acid)
2172309-97-4 structure
Product Name:2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentyl}acetic acid
CAS-nummer:2172309-97-4
MF:C27H32N2O5
MW:464.553387641907
CID:6389759
PubChem ID:165515192
Update Time:2025-06-13
2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentyl}acetic acid Chemische en fysische eigenschappen
Naam en identificatie
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- 2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentyl}acetic acid
- 2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]cyclopentyl}acetic acid
- EN300-1525634
- 2172309-97-4
-
- Inchi: 1S/C27H32N2O5/c1-3-27(2,25(32)28-23-14-8-9-17(23)15-24(30)31)29-26(33)34-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22-23H,3,8-9,14-16H2,1-2H3,(H,28,32)(H,29,33)(H,30,31)
- InChI-sleutel: KGBVPMOHFTZOAS-UHFFFAOYSA-N
- LACHT: O=C(C(C)(CC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NC1CCCC1CC(=O)O
Berekende eigenschappen
- Exacte massa: 464.23112213g/mol
- Monoisotopische massa: 464.23112213g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 34
- Aantal draaibare bindingen: 9
- Complexiteit: 735
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 3
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.2
- Topologisch pooloppervlak: 105Ų
2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentyl}acetic acid Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1525634-0.05g |
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]cyclopentyl}acetic acid |
2172309-97-4 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1525634-0.1g |
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]cyclopentyl}acetic acid |
2172309-97-4 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1525634-0.25g |
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]cyclopentyl}acetic acid |
2172309-97-4 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1525634-0.5g |
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]cyclopentyl}acetic acid |
2172309-97-4 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1525634-1.0g |
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]cyclopentyl}acetic acid |
2172309-97-4 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1525634-2.5g |
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]cyclopentyl}acetic acid |
2172309-97-4 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1525634-5.0g |
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]cyclopentyl}acetic acid |
2172309-97-4 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1525634-10.0g |
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]cyclopentyl}acetic acid |
2172309-97-4 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1525634-50mg |
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]cyclopentyl}acetic acid |
2172309-97-4 | 50mg |
$2829.0 | 2023-09-26 | ||
| Enamine | EN300-1525634-100mg |
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]cyclopentyl}acetic acid |
2172309-97-4 | 100mg |
$2963.0 | 2023-09-26 |
2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentyl}acetic acid Gerelateerde literatuur
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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